6-acetyl-2-[(2-phenylsulfanylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
The compound “6-acetyl-2-[(2-phenylsulfanylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule. It is related to a class of compounds known as thieno[2,3-c]pyridines . These compounds are of interest in the field of medicinal chemistry due to their potential biological activities .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For instance, a general procedure for the synthesis of ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves the condensation between ethyl 2-cyanoacetate and 1-acetylpiperidin-4-one in ethanol as a solvent .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups, including an acetyl group, a phenylsulfanylacetyl group, and an amino group. The core structure is a thieno[2,3-c]pyridine, which is a bicyclic compound containing a thiophene ring fused with a pyridine ring .Scientific Research Applications
- Researchers have investigated the antibacterial and antitubercular properties of this compound. Specifically, phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose led to the synthesis of triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl phosphate. This compound demonstrated activity against bacterial pathogens, including Mycobacterium tuberculosis .
- The compound has been synthesized and studied in the context of chemical reactions. For example, it can be obtained by dehydrating ethanoic acid (acetic acid) to form ethanoic anhydride (acetic anhydride), which is a common reagent in organic synthesis .
- Glycosylation, the process of attaching sugar moieties to other molecules, plays a crucial role in biological systems. Researchers have investigated the glycosylation patterns and reactivity of this compound, especially in the context of carbohydrate chemistry .
Antibacterial and Antitubercular Activities
Chemical Synthesis and Derivatives
Glycosylation Studies
Future Directions
The future research directions for this compound could involve further investigation of its biological activity and potential applications in medicinal chemistry. Given the interest in thieno[2,3-c]pyridines as potential therapeutic agents , this compound could be a promising candidate for further study.
properties
IUPAC Name |
6-acetyl-2-[(2-phenylsulfanylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-11(22)21-8-7-13-14(9-21)26-18(16(13)17(19)24)20-15(23)10-25-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H2,19,24)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGYEOKRCIKAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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